molecular formula C41H64O13 B1670573 Digitoxin CAS No. 71-63-6

Digitoxin

Cat. No. B1670573
CAS RN: 71-63-6
M. Wt: 764.9 g/mol
InChI Key: WDJUZGPOPHTGOT-XUDUSOBPSA-N
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Description

Digitoxin is a cardiac glycoside used in the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure . It is a phytosteroid and is similar in structure and effects to digoxin, though the effects are longer-lasting . Unlike digoxin, which is eliminated from the body via the kidneys, it is eliminated via the liver, and so can be used in patients with poor or erratic kidney function .


Synthesis Analysis

Digitoxin is naturally occurring and is extracted from several species of the genus Digitalis, including Digitalis purpurea and Digitalis lanata . In order to analyze the biotransformation pathway of digitoxin by Aspergillus ochraceus Rn405, a product—digitoxigenin was used as the substrate to biotransform. The substrate consumption and product synthesis were monitored by HPLC during the bioconversion process .


Molecular Structure Analysis

Digitoxin has the chemical formula C41H64O13 and is a complex molecule composed of three sugar molecules attached to a steroid backbone . It belongs to the family of cardiac glycosides, compounds which have a profound impact on heart muscle cells, altering the way they function .


Chemical Reactions Analysis

Digitoxin inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin) .


Physical And Chemical Properties Analysis

Digitoxin has a molecular weight of 764.9391 . It is a complex molecule composed of three sugar molecules attached to a steroid backbone .

Scientific Research Applications

  • Anticancer Therapeutics Digitoxin has shown promise as an anticancer agent. It exhibits cytotoxicity against cancer cells, and modifying its chemical structure can lead to synthetic analogs with increased anticancer activity. There is ongoing research to understand the mechanisms of action of digitoxin in cancer therapy, although concerns about its cardiotoxicity are notable (Elbaz et al., 2012).

  • Growth Inhibition in Cancer Cell Lines Studies have found that digitoxin can inhibit the growth of various human cancer cell lines. The concentration of digitoxin effective for this purpose is within the range found in patients treated for cardiac diseases, indicating a potential overlap between therapeutic and anticancer efficacies (López-Lázaro et al., 2005).

  • Induction of Apoptosis in Cancer Cells Research indicates that digitoxin and its derivatives can induce caspase-9-mediated apoptosis, a form of programmed cell death, in cancer cells. This activity is dependent on the length of the oligosaccharide chain in the digitoxin molecule (Iyer et al., 2010).

  • Real-time Analysis of Effects on Lung Cancer Cells Digitoxin has been studied for its effects on non-small lung cancer cells (NSCLC), highlighting the importance of concentration-dependent mechanisms in its anticancer action. This research is critical in understanding how to use digitoxin safely and effectively in cancer therapies (Eldawud et al., 2014).

  • Selective Targeting of Cancer Cells Emerging evidence suggests that digitoxin may have a selective toxicity towards cancer cells compared to non-malignant cells. The inhibition of glycolysis is proposed as a key mechanism behind this selectivity (López-Lázaro, 2007).

  • Synergistic Effects with Chemotherapeutic Drugs Digitoxin and its analogs have shown potential synergistic effects when used in combination with other chemotherapeutic drugs. This suggests the possibility of using digitoxin as part of combination therapies in cancer treatment (Hinds & McKenna, 2013).

  • in Sepsis-induced Acute Lung Injury**Digitoxin has demonstrated a protective effect in models of sepsis-induced acute lung injury. This suggests a potential role for digitoxin in treating inflammatory lung conditions, although further research is needed to fully understand this application (Bora et al., 2022).

Safety And Hazards

Digitoxin may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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InChI

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27+,28-,29+,30+,31+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1
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InChI Key

WDJUZGPOPHTGOT-XUDUSOBPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O
Source PubChem
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Molecular Formula

C41H64O13
Record name DIGITOXIN
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DSSTOX Substance ID

DTXSID0022933
Record name Digitoxin
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Molecular Weight

764.9 g/mol
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Physical Description

Digitoxin appears as odorless white or pale buff microcrystalline powder. Used as a cardiotonic drug. (EPA, 1998), Solid
Record name DIGITOXIN
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Record name Digitoxin
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Solubility

In water, 3.9 mg/L at 25 °C, Slightly soluble in water, Practically insoluble in water (1 g/100 L at 20 °C), Very soluble in ethanol; soluble in ethyl ether, chloroform, methanol, pyridine, 1 g dissolves in about 40 mL chloroform, 60 mL alcohol, 400 mL ethyl acetate at 20 °C; soluble in acetate, amyl alcohol, pyridine; sparingly soluble in ether, petroleum ether, 2.89e-02 g/L
Record name Digitoxin
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Record name Digitoxin
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Record name Digitoxin
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Digitoxin inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Digitoxin also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential., AIMS: Recent studies suggest that proarrhythmic effects of cardiac glycosides (CGs) on cardiomyocyte Ca(2+) handling involve generation of reactive oxygen species (ROS). However, the specific pathway(s) of ROS production and the subsequent downstream molecular events that mediate CG-dependent arrhythmogenesis remain to be defined. METHODS AND RESULTS: We examined the effects of digitoxin (DGT) on Ca(2+) handling and ROS production in cardiomyocytes using a combination of pharmacological approaches and genetic mouse models. Myocytes isolated from mice deficient in NADPH oxidase type 2 (NOX2KO) and mice transgenically overexpressing mitochondrial superoxide dismutase displayed markedly increased tolerance to the proarrhythmic action of DGT as manifested by the inhibition of DGT-dependent ROS and spontaneous Ca(2+) waves (SCW). Additionally, DGT-induced mitochondrial membrane potential depolarization was abolished in NOX2KO cells. DGT-dependent ROS was suppressed by the inhibition of PI3K, PKC, and the mitochondrial KATP channel, suggesting roles for these proteins, respectively, in activation of NOX2 and in mitochondrial ROS generation. Western blot analysis revealed increased levels of oxidized CaMKII in WT but not in NOX2KO hearts treated with DGT. The DGT-induced increase in SCW frequency was abolished in myocytes isolated from mice in which the Ser 2814 CaMKII phosphorylation site on RyR2 is constitutively inactivated. CONCLUSION: These results suggest that the arrhythmogenic adverse effects of CGs on Ca(2+) handling involve PI3K- and PKC-mediated stimulation of NOX2 and subsequent NOX2-dependent ROS release from the mitochondria; mitochondria-derived ROS then activate CaMKII with consequent phosphorylation of RyR2 at Ser 2814., Pro-inflammatory processes initiated in the endothelium represent a crucial step in the pathogenesis of inflammatory cardiovascular disease, such as atherosclerosis. Recent observations pointed to potential anti-inflammatory properties of the cardiac glycoside digitoxin. Therefore, the present study investigated potential anti-inflammatory and vasoprotective properties of digitoxin as well as the underlying signaling pathways affected in endothelial cells (EC). Digitoxin, employing therapeutical concentrations used in patients (3-30 nM), potently inhibited the IL-1beta-induced expression of MCP-1 and VCAM-1 in EC and the capacity of corresponding cell culture supernatants on monocyte migration as well as monocyte adhesion to endothelial monolayers, respectively. Furthermore, digitoxin prevented the IL-1beta-induced activation of p44/42-MAPK and NF-kappaB without affecting activation of JNK and p38-MAPK. Inhibition of NF-kappaB signaling but not p44/42-MAPK mimicked the observed inhibitory effects of digitoxin on MCP-1 expression and monocyte migration. Moreover, digitoxin inhibited NF-kappaB signaling at the level of TAK-1/IKK. Additionally, digitoxin prevented TNF-alpha-induced apoptosis in EC accompanied by activation of Akt. Blockade of PI-3-kinase, activator of Akt, prevented the anti-apoptotic properties of digitoxin and impaired its inhibitory action on NF-kappaB signaling and MCP-1 expression. Finally, digitoxin activated endothelial NO-synthase, which was blocked by inhibition of PI-3-kinase, Ca(2+)/Calmodulin-dependent-proteinkinase-II and chelation of intracellular calcium. Digitoxin elicits anti-inflammatory and vasoprotective properties by blocking NF-kappaB and activating PI-3-kinase/Akt signaling as well as Ca(2+)/Calmodulin-dependent-proteinkinase-II in EC. These observations indicate a potential therapeutical application of digitoxin in the treatment of cardiovascular diseases, such as atherosclerosis., Cardiac glycosides have been used in the treatment of arrhythmias for more than 200 years. Two-pore-domain (K2P) potassium channels regulate cardiac action potential repolarization. Recently, K2P3.1 [tandem of P domains in a weak inward rectifying K+ channel (TWIK)-related acid-sensitive K+ channel (TASK)-1] has been implicated in atrial fibrillation pathophysiology and was suggested as an atrial-selective antiarrhythmic drug target. We hypothesized that blockade of cardiac K2P channels contributes to the mechanism of action of digitoxin and digoxin. All functional human K2P channels were screened for interactions with cardiac glycosides. Human K2P channel subunits were expressed in Xenopus laevis oocytes, and voltage clamp electrophysiology was used to record K+ currents. Digitoxin significantly inhibited K2P3.1 and K2P16.1 channels. By contrast, digoxin displayed isolated inhibitory effects on K2P3.1. K2P3.1 outward currents were reduced by 80% (digitoxin, 1 Hz) and 78% (digoxin, 1 Hz). Digitoxin inhibited K2P3.1 currents with an IC50 value of 7.4 uM. Outward rectification properties of the channel were not affected. Mutagenesis studies revealed that amino acid residues located at the cytoplasmic site of the K2P3.1 channel pore form parts of a molecular binding site for cardiac glycosides. In conclusion, cardiac glycosides target human K2P channels. The antiarrhythmic significance of repolarizing atrial K2P3.1 current block by digoxin and digitoxin requires validation in translational and clinical studies., Cardiac glycosides inhibit the activity of sodium-potassium-activated adenosine triphosphatase (Na+-K+-ATPase), an enzyme required for active transport of sodium across myocardial cell membranes. Inhibition of this enzyme in cardiac cells results in an increase in the contractile state of the heart and it was believed that benefits of cardiac glycosides in heart failure were mainly associated with inotropic action. However, it has been suggested that benefits of cardiac glycosides may be in part related to enzyme inhibition in noncardiac tissues. Inhibition of Na+-K+-ATPase in vagal afferents acts to sensitize cardiac baroreceptors which may in turn decrease sympathetic outflow from the CNS. In addition, by inhibiting Na+-K+-ATPase in the kidney, cardiac glycosides decrease the renal tubular reabsorption of sodium; the resulting increase in the delivery of sodium to the distal tubules leads to the suppression of renin secretion from the kidneys. These observations led to the hypothesis that cardiac glycosides act in heart failure principally by attenuating the activation of the neurohormonal system, rather than by a positive inotropic action. Toxic doses of cardiac glycosides cause efflux of potassium from the myocardium and concurrent influx of sodium. Toxicity results in part from loss of intracellular potassium associated with inhibition of Na+-K+-ATPase. With therapeutic doses, augmentation of calcium influx to the contractile proteins with resultant enhancement of excitation-contraction coupling is involved in the positive inotropic action of cardiac glycosides; the role of Na+-K+-ATPase in this effect is controversial. /Cardiac glycosides/, Low concentrations of cardiac glycosides including ouabain, digoxin, and digitoxin block cancer cell growth without affecting Na+,K+-ATPase activity, but the mechanism underlying this anti-cancer effect is not fully understood. Volume-regulated anion channel (VRAC) plays an important role in cell death signaling pathway in addition to its fundamental role in the cell volume maintenance. Here, we report cardiac glycosides-induced signaling pathway mediated by the crosstalk between Na+,K+-ATPase and VRAC in human cancer cells. Submicromolar concentrations of ouabain enhanced VRAC currents concomitantly with a deceleration of cancer cell proliferation. The effects of ouabain were abrogated by a specific inhibitor of VRAC (DCPIB) and knockdown of an essential component of VRAC (LRRC8A), and they were also attenuated by the disruption of membrane microdomains or the inhibition of NADPH oxidase. Digoxin and digitoxin also showed anti-proliferative effects in cancer cells at their therapeutic concentration ranges, and these effects were blocked by DCPIB. In membrane microdomains of cancer cells, LRRC8A was found to be co-immunoprecipitated with Na+,K+-ATPase a1-isoform. These ouabain-induced effects were not observed in non-cancer cells. Therefore, cardiac glycosides were considered to interact with Na+,K+-ATPase to stimulate the production of reactive oxygen species, and they also apparently activated VRAC within membrane microdomains, thus producing anti-proliferative effects.
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Product Name

Digitoxin

Color/Form

Very small elongated, rectangular plates from dilute alcohol, Prisms from dilute alcohol, White or pale buff microcrystalline powder, White leaflets or powder, Solid

CAS RN

71-63-6
Record name DIGITOXIN
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Melting Point

493 to 495 °F when anhydrous (EPA, 1998), 255.5 °C, MP: 256-257 °C (anhydrous)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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